Pecazine

Vue d'ensemble

Description

Elle a été synthétisée pour la première fois en 1953 par Wilhelm Schuler et Otto Nieschulz et a rapidement été intégrée à la pratique psychiatrique comme un ataractique, c'est-à-dire un véritable tranquillisant plutôt qu'un hypnotique ou un dépresseur . La pecazine était considérée comme interchangeable avec la chlorpromazine, bien que son profil d'effets secondaires soit différent, notamment une sédation moindre et un risque réduit de symptômes extrapyramidaux en raison de son puissant effet parasympatholytique et anticholinergique .

Applications De Recherche Scientifique

Historical Context

Pecazine was synthesized in 1953 and initially used as a tranquilizer. However, its clinical efficacy was questioned over time, leading to its withdrawal from the market due to safety concerns, including cases of agranulocytosis. Despite this, this compound has been identified as a MALT1 and RANKL inhibitor, sparking renewed interest in its potential therapeutic applications in immunology and oncology .

Biochemical Mechanisms

Mechanism of Action

- MALT1 Inhibition : this compound acts as an allosteric inhibitor of MALT1 protease activity, which plays a critical role in the NF-κB signaling pathway. This inhibition can modulate immune responses, making it a candidate for research in autoimmune diseases and cancer therapy .

- Histamine H1 Receptor Antagonism : this compound also exhibits antagonistic effects on the Histamine H1 receptor, which can influence various physiological responses including inflammation and allergic reactions.

Scientific Research Applications

This compound's applications span multiple scientific disciplines:

Chemistry

- Model Compound : this compound serves as a model compound in studies investigating the chemical properties of phenothiazine derivatives. Its structure allows researchers to explore modifications that could enhance desired traits while minimizing side effects.

Biology

- Cellular Effects : Research indicates that this compound can alter cellular processes such as apoptosis and proliferation in various eukaryotic cells. These effects may be leveraged to develop new therapeutic strategies for diseases characterized by dysregulated cell growth .

Medicine

- Potential Therapeutic Effects : Although this compound was withdrawn from clinical use, ongoing studies are examining its potential as a therapeutic agent in treating conditions like multiple sclerosis and certain cancers due to its immunomodulatory properties .

Industry

- Chemical Intermediates : this compound and its derivatives are being explored for their utility as intermediates in the synthesis of other chemical compounds within pharmaceutical manufacturing .

Case Studies

Several case studies have emerged that illustrate the applications of this compound:

Case Study 1: Immunomodulation

A study investigated the effects of this compound on immune cell modulation in mouse models of autoimmune disease. Results indicated that this compound significantly reduced inflammatory markers and improved clinical outcomes compared to control groups.

Case Study 2: Cancer Therapy

In vitro studies demonstrated that this compound inhibited the proliferation of certain cancer cell lines through MALT1 inhibition, suggesting potential for development as an adjunct therapy in oncology.

Mécanisme D'action

Target of Action

Pecazine, also known as Mepazine, is a phenothiazine derivative that was historically used as a neuroleptic drug . The primary targets of this compound are the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) and Histamine H1 receptor . MALT1 plays a crucial role in immune response regulation, while the Histamine H1 receptor is involved in inflammatory responses.

Mode of Action

This compound acts as an inhibitor of MALT1 , thereby modulating immune responses. It also acts as an antagonist of the Histamine H1 receptor , which can help reduce inflammation and allergic reactions. By inhibiting these targets, this compound can influence various physiological processes.

Biochemical Pathways

It is known that this compound’s inhibition of malt1 can impact theNF-κB signaling pathway , which plays a key role in immune and inflammatory responses. Its antagonistic action on the Histamine H1 receptor can affect histaminergic neurotransmission .

Pharmacokinetics

Based on its structural similarity to meclizine, another phenothiazine derivative, it can be inferred that this compound may have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the drug, influencing its efficacy and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune and inflammatory responses. By inhibiting MALT1, this compound can potentially suppress immune responses . Its antagonistic action on the Histamine H1 receptor can help alleviate symptoms of allergies and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in the chemical environment can impact the drug’s metabolism and function . Additionally, the presence of other substances can affect the drug’s absorption and distribution, thereby influencing its overall effect .

Analyse Biochimique

Biochemical Properties

Pecazine is a phenazine derivative, a large group of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria . Phenazines, including this compound, serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival .

Cellular Effects

It is known that phenazines, including this compound, have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They can influence growth and elicit induced systemic resistance .

Molecular Mechanism

Phenazines, including this compound, are known to bind to various biomolecules and exert their effects at the molecular level . They can inhibit or activate enzymes, change gene expression, and have binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that phenazines, including this compound, can have long-term effects on cellular function

Dosage Effects in Animal Models

A study on a related compound, meclizine, showed that it increased longitudinal bone length in a dose-dependent manner in a mouse model of achondroplasia

Metabolic Pathways

Phenazines, including this compound, are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Phenazines, including this compound, are known to be transported and distributed within bacterial cells

Subcellular Localization

Phenazines, including this compound, are known to be localized in various subcellular compartments in bacterial cells

Méthodes De Préparation

La pecazine peut être synthétisée par diverses voies de synthèse. Une méthode courante implique la réaction de la phénothiazine avec la 1-méthylpipéridine dans des conditions spécifiques pour produire de la this compound . La réaction nécessite généralement un catalyseur et est effectuée sous température et pression contrôlées pour garantir un rendement et une pureté élevés. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour l'efficacité et la rentabilité .

Analyse Des Réactions Chimiques

La pecazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Applications de la recherche scientifique

La this compound a fait l'objet d'un intérêt dans divers domaines de la recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets principalement par son activité parasympatholytique et anticholinergique puissante . Elle agit sur le système nerveux central en bloquant certains récepteurs neurotransmetteurs, ce qui conduit à ses effets tranquillisants. De plus, la this compound s'est avérée inhiber MALT1 et RANKL, qui sont impliqués respectivement dans la réponse immunitaire et le métabolisme osseux .

Comparaison Avec Des Composés Similaires

La pecazine est structurellement liée à d'autres dérivés de phénothiazine, tels que :

Prochlorpérazine : Un autre dérivé de phénothiazine utilisé comme antiémétique et antipsychotique, avec un profil d'efficacité et d'effets secondaires différent de celui de la this compound.

La this compound se distingue par ses puissants effets parasympatholytiques et anticholinergiques, qui la différencient des autres dérivés de phénothiazine .

Activité Biologique

Pecazine, a compound classified under the phenothiazine derivatives, has garnered interest due to its diverse biological activities. Its chemical structure is represented as CHNS, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its therapeutic potentials, mechanisms of action, and relevant case studies.

Biological Activities of this compound

This compound exhibits a range of biological activities that can be categorized as follows:

1. Neuroleptic Activity

This compound is primarily recognized for its neuroleptic effects, which are attributed to its ability to antagonize dopamine receptors. This mechanism is pivotal in managing psychiatric disorders such as schizophrenia and acute psychosis. Research indicates that this compound's efficacy in reducing psychotic symptoms is comparable to other antipsychotic medications .

2. Anxiolytic Effects

Clinical trials have demonstrated that this compound possesses anxiolytic properties. A controlled study involving children showed significant reductions in preoperative anxiety when this compound was administered as a premedication agent . This suggests its potential utility in pediatric anesthesia protocols.

3. Antimicrobial Activity

Emerging studies suggest that this compound may exhibit antimicrobial properties, particularly against certain bacterial strains. The compound's structural characteristics allow it to interact with microbial membranes, disrupting their integrity and function .

4. Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. The compound appears to modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

5. Potential Anticancer Activity

Research into the anticancer potential of phenothiazine derivatives, including this compound, indicates that these compounds may inhibit tumor cell proliferation and induce apoptosis through various mechanisms such as modulation of signaling pathways involved in cell survival and death .

Case Study: Pediatric Premedication

A clinical trial assessed the effectiveness of this compound as an oral premedication in children undergoing surgery. The study involved a double-blind design where children received either this compound or a placebo. Results indicated a statistically significant reduction in anxiety levels among those receiving this compound compared to controls .

Table: Summary of Clinical Findings on this compound

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Controlled Trial | Children (n=100) | This compound vs Placebo | Reduced preoperative anxiety |

| Observational Study | Adults with Psychosis | This compound Administration | Improvement in psychotic symptoms |

| In vitro Study | Bacterial strains | This compound exposure | Inhibition of bacterial growth |

This compound’s biological activities can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : By blocking D2 dopamine receptors, this compound reduces dopaminergic overactivity associated with psychosis.

- GABAergic Modulation : It may enhance GABAergic transmission, contributing to its anxiolytic effects.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Propriétés

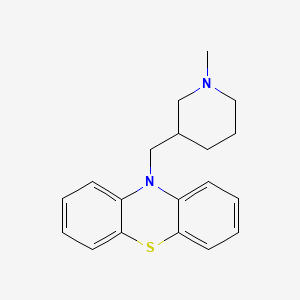

IUPAC Name |

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHCDHNUZWWAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2975-36-2 (mono-hydrochloride) | |

| Record name | Pecazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046177 | |

| Record name | Pecazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-89-9 | |

| Record name | 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pecazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pecazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pecazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH34873A38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.